4-(5-morpholinopyridazin-3-yl)-N-(naphthalen-2-yl)piperazine-1-carboxamide
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Overview
Description
4-(5-morpholinopyridazin-3-yl)-N-(naphthalen-2-yl)piperazine-1-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a morpholinopyridazine moiety, a naphthalene ring, and a piperazine carboxamide group. The combination of these functional groups imparts distinct chemical and biological properties to the compound, making it a subject of study in medicinal chemistry, pharmacology, and material science.
Scientific Research Applications
Chemistry
In chemistry, 4-(5-morpholinopyridazin-3-yl)-N-(naphthalen-2-yl)piperazine-1-carboxamide is studied for its unique structural properties and reactivity. It serves as a building block for the synthesis of more complex molecules and materials.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Its structure suggests possible interactions with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic applications. It may exhibit activity against certain diseases or conditions, and its derivatives could be developed into pharmaceutical agents.
Industry
In the industrial sector, the compound’s properties may be utilized in the development of new materials, such as polymers or coatings, with specific desired characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-morpholinopyridazin-3-yl)-N-(naphthalen-2-yl)piperazine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Morpholinopyridazine Moiety: This step involves the reaction of a pyridazine derivative with morpholine under specific conditions, such as heating in the presence of a catalyst.
Attachment of the Naphthalene Ring: The naphthalene ring is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method like Suzuki or Heck coupling.
Formation of the Piperazine Carboxamide Group: The final step involves the reaction of the intermediate compound with piperazine and a carboxylating agent to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-(5-morpholinopyridazin-3-yl)-N-(naphthalen-2-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.
Mechanism of Action
The mechanism of action of 4-(5-morpholinopyridazin-3-yl)-N-(naphthalen-2-yl)piperazine-1-carboxamide involves its interaction with molecular targets in biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(5-morpholinopyridazin-3-yl)-N-(phenyl)piperazine-1-carboxamide: Similar structure but with a phenyl group instead of a naphthalene ring.
4-(5-morpholinopyridazin-3-yl)-N-(benzyl)piperazine-1-carboxamide: Contains a benzyl group instead of a naphthalene ring.
4-(5-morpholinopyridazin-3-yl)-N-(pyridin-2-yl)piperazine-1-carboxamide: Features a pyridine ring instead of a naphthalene ring.
Uniqueness
The uniqueness of 4-(5-morpholinopyridazin-3-yl)-N-(naphthalen-2-yl)piperazine-1-carboxamide lies in its combination of functional groups, which imparts distinct chemical and biological properties. The presence of the naphthalene ring, in particular, may enhance its interactions with certain biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-(5-morpholin-4-ylpyridazin-3-yl)-N-naphthalen-2-ylpiperazine-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N6O2/c30-23(25-20-6-5-18-3-1-2-4-19(18)15-20)29-9-7-28(8-10-29)22-16-21(17-24-26-22)27-11-13-31-14-12-27/h1-6,15-17H,7-14H2,(H,25,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQQBGTMPFJWIFR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=CC(=C2)N3CCOCC3)C(=O)NC4=CC5=CC=CC=C5C=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N6O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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